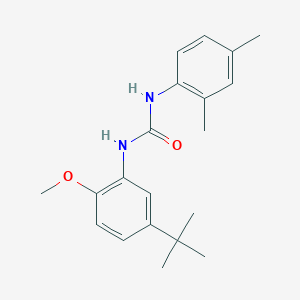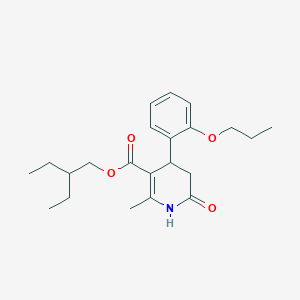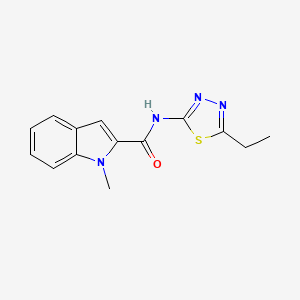![molecular formula C14H16N4O3S2 B4699510 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(2-phenoxyethyl)acetamide](/img/structure/B4699510.png)
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(2-phenoxyethyl)acetamide
Descripción general
Descripción
Thiadiazole derivatives, including compounds similar to "2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(2-phenoxyethyl)acetamide," are recognized for their wide range of therapeutic activities, prompting extensive research into their synthesis and application. These compounds are part of a broader class of heterocyclic compounds that exhibit a variety of biological and chemical properties (Hegab & Shamroukh, 2020).
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves multi-step reactions, leveraging various chemical precursors to introduce the thiadiazole core along with other functional groups. These processes aim at optimizing the yield and purity of the final compound, while also enabling the introduction of specific substituents to achieve desired properties (Yusuf & Jain, 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including the compound , is characterized by the presence of a thiadiazole ring, which significantly influences its electronic and spatial configuration. This structure is crucial for the compound's interaction with biological targets, affecting its pharmacological profile (Lelyukh et al., 2023).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, including nucleophilic substitution and addition, which are essential for further chemical modifications and functionalizations. These reactions expand the utility of thiadiazole compounds in different chemical and pharmaceutical applications (Irfan et al., 2019).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for various pharmaceutical formulations (Khamitova et al., 2023).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, of thiadiazole derivatives are pivotal for their biological activity. These properties enable the compounds to interact with biological targets, influencing their therapeutic efficacy and safety profile (Alam, 2018).
Mecanismo De Acción
While the mechanism of action for the specific compound “2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(2-phenoxyethyl)acetamide” is not available, similar compounds have been evaluated for their urease inhibitor activities . The compounds could interact well with the active site of the urease enzyme .
Direcciones Futuras
The future directions for research on “2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(2-phenoxyethyl)acetamide” and similar compounds could include further evaluation of their potential as urease inhibitors . This could lead to the development of novel treatments for infections caused by urease-producing bacteria .
Propiedades
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c1-10(19)16-13-17-18-14(23-13)22-9-12(20)15-7-8-21-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,15,20)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXCUWFTNWHGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4699428.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4699438.png)

![[2-({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4699469.png)
![N-(2-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4699474.png)
![N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4699480.png)
![6-bromo-N-[3-(dimethylamino)propyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4699484.png)

![N-benzyl-N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4699496.png)



![6-benzyl-2-(4-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4699545.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B4699550.png)